4,4,5,5-Tetramethyl-2,7-octanedione
Overview
Description
4,4,5,5-Tetramethyl-2,7-octanedione, commonly known as TTA, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. TTA is a chelating agent that forms complexes with metal ions, making it useful in various applications. In
Mechanism Of Action
TTA forms complexes with metal ions by coordinating with the metal ion through its carbonyl and methyl groups. The resulting complex can be used for various applications, including metal ion detection and quantification. TTA has also been shown to inhibit the activity of certain enzymes that require metal ions for their function, such as matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical And Physiological Effects
TTA has been shown to have anti-inflammatory and anti-cancer properties in various studies. It has been shown to inhibit the production of inflammatory cytokines in macrophages and to induce apoptosis in cancer cells. TTA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease.
Advantages And Limitations For Lab Experiments
One advantage of TTA is its high purity, which makes it suitable for use in various scientific applications. TTA is also relatively stable and can be stored for long periods without degradation. However, TTA is not suitable for use in aqueous solutions due to its low solubility in water. TTA also has a relatively short half-life in vivo, which limits its use as a therapeutic agent.
Future Directions
There are several potential future directions for the use of TTA in scientific research. One area of interest is the development of TTA-based fluorescent probes for the detection of metal ions in living cells. Another potential application is the use of TTA as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of TTA and its potential applications in various fields of research.
Synthesis Methods
TTA can be synthesized by the reaction of 2,4-pentanedione with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction yields TTA as a yellow crystalline powder with a purity of over 99%.
Scientific Research Applications
TTA has various applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology. It is used as a chelating agent to form complexes with metal ions in solution, which can be used for the detection and quantification of metal ions. TTA is also used as a fluorescent probe for the detection of zinc ions in cells. In biochemistry, TTA is used as a ligand for the study of metalloproteins and enzymes that contain metal ions. TTA has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.
properties
IUPAC Name |
4,4,5,5-tetramethyloctane-2,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-9(13)7-11(3,4)12(5,6)8-10(2)14/h7-8H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRYXHORFPEEMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)C(C)(C)CC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170166 | |
Record name | 4,4,5,5-Tetramethyl-2,7-octanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2,7-octanedione | |
CAS RN |
17663-27-3 | |
Record name | 4,4,5,5-Tetramethyl-2,7-octanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017663273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,5,5-Tetramethyl-2,7-octanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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